Journal Name:Green Synthesis and Catalysis
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Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2019-12-23 , DOI: 10.1039/C9CY02080B
The Pd–NHC-catalyzed acyl-type Buchwald–Hartwig cross-coupling of amides by N–C(O) cleavage (transamidation) provides a valuable alternative to the classical methods for amide synthesis. Herein, we report a combined experimental and computational study of the Buchwald–Hartwig cross-coupling of amides using well-defined, air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts. Most crucially, we present a comprehensive evaluation of a series of distinct Pd(II)–NHC precatalysts featuring different NHC scaffolds and throw-away ligands for the synthesis of functionalized amides that are not compatible with stoichiometric transition-metal-free transamidation methods. Furthermore, we present evaluation of the catalytic cycle by DFT methods for a series of different Pd(II)–NHC precatalysts. The viability of accessing NHC-supported acyl-palladium(II) amido complexes will have implications for the design and development of cross-coupling methods involving stable amide electrophiles.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2020-08-28 , DOI: 10.1039/D0CY01546F
Oxygen electrocatalytic activities in transition-metal atoms and/or heteroatom-doped carbon nanostructures are strongly dependent on their conductivity and electron configurations. Herein, this study reports Mn3O4/self-growth carbon nanotubes induced by a transition metal cobalt hybrid as the efficient bifunctional oxygen electrocatalyst for rechargeable zinc–air batteries. The positive effect posed by the hierarchical structure and heteroatom doping provides an extra electronic state, eventually enhancing the oxygen adsorption and charge transfer during oxygen electrochemical reactions. The assembled rechargeable zinc–air battery achieves a high power density of 128 mW cm−2 and an excellent cycle stability of over 160 h at 5 mA cm−2. This study provides a feasible approach for designing efficient bifunctional oxygen electrocatalysts for broad applications in the field of energy conversion technology.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2016-09-21 , DOI: 10.1039/C6CY01536K
A hydroxyapatite supported Cu catalyst [HAP:Ca5(PO4)3(OH)] has been found to be an efficient and reusable heterogeneous catalyst for safe cyanation of C–H bonds of hetero aryl compounds. The combination of NH4HCO3 and DMF is identified as a CN source under mild reaction conditions. 10 wt% Cu/HAP offered good to excellent yields compared to Ru/HAP and Pd/HAP catalysts. The surface basicity and Cu metal surface area of the catalysts played a significant role in the cyanation reaction through C–H bond activation. The catalyst was recovered and reused for five cycles showing consistent activity and selectivity. The physicochemical characteristics of the catalysts are rationalized by H2-TPR, BET-SA, XPS, TEM and N2O titration techniques.
Challenges and breakthroughs in post-combustion catalysis: how to match future stringent regulations
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2017-06-22 , DOI: 10.1039/C7CY00983F
This short overview briefly summarizes the prominent evolutions and scientific breakthroughs in the development of end-of-pipe technologies with respect to the standard regulations of atmospheric pollutant emissions from automotive exhaust. Up to now, several strategies have been implemented to fulfill more and more stringent emission limits and to overcome the extensive use of critical materials. This led to the elaboration of cheaper and more compact systems with close-coupled technologies suitable for light duty vehicles and also to preserve the competitiveness of car manufacturers. But all these improvements could not be sufficient to face short-term, more severe limitations as well as more realistic test driving cycles since the actual ones usually underestimate the emissions of current atmospheric pollutants especially from diesel powered engines. Presently, several scenarios have been envisioned which account for the partial replacement of liquid fossil fuels by alternative fuels for urban travel and the emergence of hybrid engines powered by natural gas or bio-fuels accompanied by more simple and efficient end-of-pipe systems. In this short overview, particular attention was paid to the past and present academic contributions which led and/or inspired important technical and commercial applications.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2017-07-17 , DOI: 10.1039/C7CY01112A
In this work, we firstly synthesized metallic Bi-modified Bi4O5I2 nanocomposites with oxygen vacancies via a facile one-pot solvothermal method. The deposited Bi metal and oxygen vacancies endowed the Bi/Bi4O5I2 samples with dramatically enhanced photocatalytic performance for degradation of bisphenol A (BPA) and methyl orange (MO) under visible light irradiation. In particular, the improved photocatalytic activity can be ascribed to the synergistic effect of Bi metal and oxygen vacancies, which resulted in their efficient light harvesting properties and excellent charge separation ability. The photocatalytic mechanism of Bi/Bi4O5I2 for organics degradation was demonstrated. This work could shed light on exploring high photocatalytic performance materials and stimulating the development of non-noble metal/BixOyIz photocatalysts, which would also contribute to advancement in environmental remediation and energy exploitation.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2014-01-06 , DOI: 10.1039/C3CY00911D
In a series of transition metal-loaded CeO2 catalysts and Pt-loaded catalysts on various supports, Pt-loaded CeO2 shows the highest activity for the selective C-3 alkylation of oxindole with octanol. The catalyst is effective for alkylation of oxindole and N-substituted oxindole with a series of substituted benzyl, linear, hetero-aryl alcohols under additive-free conditions and is recyclable. Our results demonstrate the first additive-free catalytic system for this reaction. Mechanistic studies show that this system is driven by the borrowing-hydrogen pathway. Structure–activity relationship studies show that co-presence of surface Pt0 species on Pt metal clusters and basic support is indispensable for this catalytic system.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2020-07-22 , DOI: 10.1039/D0CY01057J
The repeated use of magnetic nanoparticles (NPs) embedded within carbon composites decreases the dye removal efficiency because the reactive surface becomes inactive and post-treatment changes the material properties. Hence, herein, we report a high-yield of sustainable, reusable Co0.5Ni0.5Fe2O4 (CNF) NPs grafted onto carbon nanotubes (CNTs) synthesized using a microwave-assisted and sonication method. Nanocomposite samples showed a pure Co0.5Ni0.5Fe2O4 phase and uniform distribution of ultrafine CNF NPs with sizes below 50 nm that are grafted onto CNTs for aqueous dye removal through adsorption and degradation processes. Toxic anionic and cationic dyes were removed through adsorption after treatment with the CNF-grafted CNTs and the adsorption process at higher dye concentrations was improved using a photodegradation process, demonstrating its bifunctional utility in eradicating dye molecules at lower or higher concentrations. After dye adsorption and degradation, the samples were magnetically separated and post-treated at 600 °C to remove the surface-adsorbed dye and re-activate the CNF NPs, which retained their physical and magnetic characteristics. Re-sonicating the CNF NPs with CNTs efficiently removed all dyes demonstrating their reusability for toxic-dye removal for more than 5 cycles. The high surface-area, active octahedral site, and bandgap of the CNF-grafted CNTs increase the instantaneous dye adsorption, photodegradation efficiency, and repeatability of dye removal from water.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2018-02-27 , DOI: 10.1039/C8CY00120K
Photocatalysts are widely used in environmental and energy fields because of their sustainable characteristics. Recently, a plasmonic photocatalyst which can absorb more photons has been invented in order to enhance the photocatalytic activity of conventional photocatalysts (such as TiO2). However, the reported activities are not as high as expected. One of the reasons for this is that the mechanism of photocatalysis is not very well understood yet. Thus, here, redox reaction sites on a Au nanoparticle-deposited TiO2 (Au/TiO2) plasmonic photocatalyst are visualized using a chemical microanalytical technique for investigating charge behaviors in Au/TiO2. Ag and Mn oxide are deposited on the surface of Au/TiO2 by reduction and oxidation reactions, respectively. The amounts of Ag and Mn oxide deposited on different sites of Au/TiO2 are measured to clarify the percentage of the consumption of generated charges at each site. A probable charge behavior is proposed based on literature reports and the results obtained in this work.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2020-03-19 , DOI: 10.1039/D0CY00101E
Carbon is easily deposited on a catalyst during catalytic combustion of toluene, resulting in catalyst deactivation. In this paper, a series of Pd–Pt-based mesoporous catalysts were prepared using an incipient wetness impregnation method, and the effects of the catalyst pore size, acidity, and noble metal loading, the chemical state of palladium and the oxygen supply performance of palladium species on carbon deposition during the catalytic combustion of toluene were investigated. The in situ transmission infrared test was used to study the intermediate products of the catalytic combustion of toluene on Pd–Pt-based catalysts. The results show that CO was produced during the catalytic combustion of toluene on Pd–Pt-based catalysts and adsorbed onto the Pd0 phase by bridge adsorption. Carbon formed via the disproportionation reaction of CO (2CO → C + CO2) on the Pd0 phase was deposited onto the catalysts, leading to carbon deposition. The addition of Pt and CeO2 increased the content of the PdO phase on the catalysts and the oxygen supply performance of the palladium species, thereby promoting the oxidation of CO to CO2, reducing the disproportionation reaction of CO on the Pd0 phase, and inhibiting the formation of carbon deposits.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2013-01-10 , DOI: 10.1039/C3CY20869A
The catalytic oxidation of primary/secondary alcohols with molecular O2 to the corresponding carbonyl compounds and acids was studied over mesoporous carbon nitride (MCN) as a metal free catalyst. The aromatic alcohols showed conversions between 34–63% with O2 whereas in the co-presence of CO2 augmented conversions (54–91%) with higher selectivities for acids were observed. The quantification of the promotional effect of the synergism in the co-presence of CO2 was found to be 18–21%. The catalyst and the gaseous mixture were analysed after the reaction with IR spectroscopy, which revealed the formation of surface carbamate and the existence of CO in the gaseous mixture. The kinetic studies revealed that the first order rate constants are higher in the co-presence of CO2 and that the kinetic ρ, obtained from the Hammett plot, indicated the development of a positive charge on the substrates during the rate determining step.
Supplementary Information
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